molecular formula C28H24N2O4 B4943837 4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol)

4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol)

Cat. No. B4943837
M. Wt: 452.5 g/mol
InChI Key: TXUFQGIKWPGCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol), also known as BPN, is a Schiff base ligand that has been widely used in various scientific applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol) is based on its ability to form a complex with metal ions. 4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol) contains two imine groups that can coordinate with metal ions such as copper and iron. The resulting complex can then undergo various chemical reactions such as oxidation and reduction.
Biochemical and Physiological Effects:
4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol) has been shown to exhibit various biochemical and physiological effects. It has been reported that 4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol) can act as an antioxidant and exhibit anti-inflammatory properties. Furthermore, 4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol) has been shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol) has several advantages for lab experiments, including its high stability, low toxicity, and easy synthesis method. However, 4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol) also has some limitations, including its low solubility in water and its sensitivity to air and light.

Future Directions

There are several future directions for the research on 4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol). One possible direction is to develop new synthetic methods for 4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol) that can improve its solubility and stability. Another direction is to investigate the potential of 4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol) as a therapeutic agent for various diseases, including cancer and inflammation. Furthermore, the development of new fluorescent probes based on 4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol) can have significant applications in biological imaging and sensing.
Conclusion:
In conclusion, 4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol) is a versatile compound that has been widely used in various scientific applications. Its unique chemical properties make it an attractive candidate for further research in various fields. With the development of new synthetic methods and the discovery of new applications, 4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol) has the potential to make significant contributions to the scientific community.

Synthesis Methods

4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol) can be synthesized by the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4,4'-diaminobiphenyl in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol) has been extensively used in various scientific applications such as catalysis, fluorescence sensing, and biological imaging. It has been reported that 4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol) can act as a catalyst for the oxidation of various organic compounds, including alcohols and aldehydes. Furthermore, 4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol) has been used as a fluorescent probe for the detection of metal ions such as copper and iron. In addition, 4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol) has been utilized as a biological imaging agent for the detection of cancer cells.

properties

IUPAC Name

4-[[4-[4-[(4-hydroxy-3-methoxyphenyl)methylideneamino]phenyl]phenyl]iminomethyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O4/c1-33-27-15-19(3-13-25(27)31)17-29-23-9-5-21(6-10-23)22-7-11-24(12-8-22)30-18-20-4-14-26(32)28(16-20)34-2/h3-18,31-32H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUFQGIKWPGCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-((1z,1'z)-([1,1'-Biphenyl]-4,4'-diylbis(azanylylidene)) bis(methanylylidene)) bis(2-methoxy phenol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.